溴克仑特罗

描述

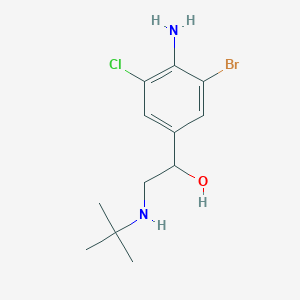

Bromoclenbuterol is a process-related impurity of Clenbuterol . Clenbuterol is a sympathomimetic amine used for breathing disorders as a decongestant and bronchodilator . It is most commonly available as the hydrochloride salt, clenbuterol hydrochloride .

Synthesis Analysis

During the process development of clenbuterol, bromoclenbuterol was identified as a critical impurity along with the final API . The synthesis and characterization of bromoclenbuterol have been described in the literature .

Molecular Structure Analysis

Bromoclenbuterol has the molecular formula C12H18BrClN2O . It is structurally similar to clenbuterol, with some structural and pharmacological similarities to epinephrine and salbutamol .

Chemical Reactions Analysis

The formation of bromoclenbuterol as an impurity in the synthetic process of clenbuterol has been studied . It was identified as a critical impurity because it cannot be eliminated from the API molecule after formation in the reaction .

科学研究应用

合成与表征

溴克仑特罗是一种在克仑特罗开发过程中发现的与工艺相关的杂质 . 它在药物化学中被合成和表征 . 溴克仑特罗的合成是克仑特罗工艺开发的关键部分 .

呼吸道疾病

溴克仑特罗与克仑特罗一样,被用作呼吸道疾病的减充血剂和支气管扩张剂 . 患有哮喘等慢性呼吸道疾病的人将它作为支气管扩张剂来缓解呼吸困难 .

代谢与体脂

溴克仑特罗可以提高身体脂肪的代谢速度,同时提高身体的基础代谢率 (BMR) . 这使得它在减肥和健美方面具有潜在的应用价值 .

平滑肌松弛特性

溴克仑特罗以其平滑肌松弛特性而闻名,通常被用作支气管扩张剂和解痉剂 . 这使得它在治疗涉及平滑肌痉挛的疾病方面具有潜在的应用价值 .

科学研究

溴克仑特罗可用于科学研究<a aria-label="2: 6. Scientific Research" data-citationid="ddfdd407-d424-2988-f253-b34729611a5e-38" h="ID=SERP,5015.

作用机制

安全和危害

未来方向

While specific future directions for bromoclenbuterol are not available, the field of drug delivery systems, including those for beta-agonists like clenbuterol, is evolving. There is ongoing research into nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .

属性

IUPAC Name |

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROAKIHDILEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376770 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37153-52-9 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoclenbuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is Bromoclenbuterol detected and quantified in complex matrices?

A1: Gas chromatography/mass spectrometry (GC/MS) proves effective in identifying and quantifying Bromoclenbuterol within complex mixtures. Researchers have successfully employed both electron impact (EI) and chemical ionization (CI) techniques with this method. The analysis is enhanced by derivatizing Bromoclenbuterol into trimethylsilyl ethers and boronated derivatives. [] This approach allows for the differentiation of Bromoclenbuterol from other compounds, even those with similar structures. You can find more details about this analytical approach in the research paper titled "Structural elucidation of clenbuterol- and mabuterol-like compounds in complex matrices using silylated and n-butylboronate derivatives by gas chromatography/electron impact and chemical ionization mass spectrometry". []

Q2: Why is Bromoclenbuterol considered a critical impurity in Clenbuterol production?

A2: Bromoclenbuterol is identified as a critical impurity during the manufacturing of Clenbuterol. [] While the exact reason for this classification isn't elaborated upon in the provided research, it suggests that even small amounts of Bromoclenbuterol could potentially impact the safety and efficacy of the final Clenbuterol product. This highlights the importance of strict quality control measures throughout the production process.

Q3: What analytical techniques are used to determine the presence of Bromoclenbuterol in food products?

A3: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for detecting Bromoclenbuterol in food samples, specifically pork and pork liver. [] This technique can quantify Bromoclenbuterol at trace levels, ensuring food safety and regulatory compliance. For a deeper understanding of this method and its application, refer to the research article titled "Determination of 22 β-agonists in pork and pork liver by high performance liquid chromatography-tandem mass spectrometry." []

Q4: Can you explain the application of Molecularly Imprinted Solid-Phase Extraction (MISPE) in Bromoclenbuterol analysis?

A4: MISPE, a highly selective extraction technique, effectively isolates and concentrates Bromoclenbuterol from complex sample matrices. [] This method utilizes a molecularly imprinted polymer (MIP) specifically designed to bind with Bromoclenbuterol or its structural analogs. The research paper "Determination of clenbuterol in bovine liver by combining matrix solid-phase dispersion and molecular imprinted solid-phase extraction followed by liquid chromatography/electrospray ion trap multiple-stage mass spectrometry" details the use of MISPE with bromoclenbuterol as a template for clenbuterol analysis, demonstrating its efficiency and selectivity. [] This approach significantly enhances the sensitivity and accuracy of analytical methods used for detecting Bromoclenbuterol in various samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)